N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide
Description
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide is a sulfonamide-derived compound characterized by a central pyrimidine ring substituted with two methoxy groups at positions 2 and 4. The sulfamoyl group bridges the pyrimidine moiety to a phenyl ring, which is further substituted with a 2-iodobenzamide group. The iodine atom in the benzamide group enhances molecular weight (MW: ~541.3 g/mol) and may influence lipophilicity, pharmacokinetics, and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)13-9-7-12(8-10-13)21-18(25)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCXWBKGCGJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced to the pyrimidine ring through methylation reactions.
Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrimidine derivative with a suitable sulfonamide reagent.
Iodination: The final step involves the iodination of the benzamide moiety, which can be achieved using iodine or iodinating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The iodinated benzamide moiety can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Key Research Findings
- Pyrimidine vs. Isoxazole : Pyrimidine-based sulfonamides (target compound) show higher theoretical binding affinity to folate pathway enzymes than isoxazole analogs (e.g., USP standards) due to improved π-π stacking .
- Antimicrobial Potential: Structural parallels to pyrazolo-pyrimidine derivatives (MICs: 16–32 µg/mL) suggest the target compound may exhibit similar or superior activity, warranting empirical validation .
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.
The molecular formula for this compound is C21H22N4O7S, with a molecular weight of 474.5 g/mol. The compound features a complex structure that includes a pyrimidine ring, sulfamoyl group, and an iodobenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O7S |
| Molecular Weight | 474.5 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 9 |
| Topological Polar Surface Area | 146 Ų |
Anticancer Properties
Research has indicated that compounds related to this compound exhibit promising anticancer activity. For instance, derivatives containing the pyrimidine moiety have been evaluated against various cancer cell lines. In a study evaluating the cytotoxic effects on breast carcinoma cell lines (MCF-7), certain analogs demonstrated significant inhibition with IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. A series of heterocyclic thioureas derived from similar structures were tested for their antibacterial and antifungal properties. Some derivatives exhibited comparable or superior efficacy against tested pathogens when compared to standard antibiotics .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in tumor progression and microbial resistance. The presence of the sulfamoyl group is particularly notable for its role in enzyme inhibition, which is crucial for both anticancer and antimicrobial activities.
Case Studies
- Cytotoxicity Against MCF-7 Cells : In a controlled study, the compound was tested against MCF-7 breast cancer cells, yielding an IC50 value of 1.72 μg/mL, indicating strong cytotoxicity compared to reference drugs .
- Antimicrobial Screening : In vitro tests showed that certain derivatives had broad-spectrum antimicrobial activities against both gram-positive and gram-negative bacteria. Compounds such as 3j and 3m were highlighted for their effectiveness against specific strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide?
- Methodology : The compound can be synthesized via sulfonamide coupling between 2,6-dimethoxypyrimidin-4-amine and 4-aminobenzenesulfonyl chloride, followed by iodination of the benzamide moiety. Similar protocols for sulfamoylphenyl derivatives involve nucleophilic substitution under anhydrous conditions with catalysts like triethylamine (TEA) . Purity is typically verified via HPLC (>98%) and elemental analysis (C, H, N, S, I) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., iodobenzamide’s deshielded protons at δ 7.8–8.2 ppm) and pyrimidine ring methoxy groups (δ 3.8–4.0 ppm) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~556.98 g/mol) and isotopic patterns for iodine .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology : Screen for antimicrobial activity using disk diffusion assays (e.g., E. coli, S. aureus) at concentrations of 10–100 µg/mL. Antioxidant potential can be tested via DPPH radical scavenging assays . Cytotoxicity in mammalian cells (e.g., HEK293) should precede advanced studies, using MTT assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key parameters: space group determination, hydrogen bonding (e.g., sulfamoyl N–H···O interactions), and torsional angles for the iodobenzamide moiety. Compare with analogous sulfamoylpyrimidine structures .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Replicate assays with standardized concentrations (IC50/EC50 calculations).
- Solubility Optimization : Use DMSO or PEG-400 to mitigate solvent-induced artifacts .
- Structural Analog Comparison : Benchmark against compounds like N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide to isolate the iodine substituent’s role .
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Methodology :
- Substituent Variation : Replace iodine with bromine or chlorine to assess halogen effects on bioactivity.
- Pyrimidine Modifications : Test 2,6-dimethoxy vs. 2-chloro-6-methyl analogs for sulfamoyl binding affinity .
- Pharmacophore Modeling : Use software like Schrödinger to map electrostatic interactions with target enzymes (e.g., dihydrofolate reductase) .
Q. What mechanistic studies elucidate this compound’s mode of action?
- Methodology :
- Enzyme Inhibition Assays : Test against bacterial dihydropteroate synthase (DHPS) via NADPH consumption .
- Molecular Docking : Simulate binding to viral proteases (e.g., HIV-1 reverse transcriptase) using PyMOL .
- Metabolic Profiling : LC-MS/MS to identify phase I/II metabolites in hepatic microsomes .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in solubility and stability reports?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition points (>200°C suggests thermal stability) .
- pH-Dependent Solubility : Test in buffers (pH 1–10) to identify optimal storage conditions.
- Forced Degradation Studies : Expose to UV light, humidity, and oxidants (H2O2) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
